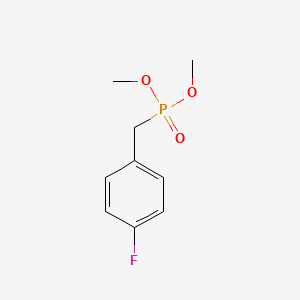

Dimethyl (4-fluorobenzyl)phosphonate

Vue d'ensemble

Description

Dimethyl (4-fluorobenzyl)phosphonate is a compound that can be associated with various phosphonate derivatives, which are of interest due to their potential applications in different fields, including materials science and medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds and their synthesis, structure, and properties are discussed, which can provide insights into the characteristics of dimethyl (4-fluorobenzyl)phosphonate.

Synthesis Analysis

The synthesis of related phosphonium salts and phosphonates is described in several papers. For instance, 4-fluorobenzyltriphenylphosphonium chloride was synthesized and its crystal structure confirmed by XRD and spectral analyses . Another study reports the synthesis of various fluorobenzyl triarylphosphonium ions, which are structurally related to dimethyl (4-fluorobenzyl)phosphonate . Additionally, the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate was achieved in high yield through a reaction involving dibenzoylacetylene and 1-methylimidazole-2-thiol . These methods could potentially be adapted for the synthesis of dimethyl (4-fluorobenzyl)phosphonate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD). For example, the structure of 4-fluorobenzyltriphenylphosphonium chloride was found to have a triclinic crystal structure . Optical resolution of dimethyl α-hydroxy-arylmethylphosphonates was achieved, and the stereostructure of the resulting compounds was established by X-ray measurements . The crystal structure of a related compound, 2-methylpropan-2-aminium methyl ((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, was also determined, providing insights into the intermolecular interactions and hydrogen bonding .

Chemical Reactions Analysis

The reactivity of phosphonate compounds is highlighted in several studies. The Atherton-Todd reaction mechanism involving dimethyl phosphonate and chloro- and fluoro-substituted methanes was explored through an ab initio theoretical study, suggesting potential pathways for chemical transformations . The Kabachnik-Fields reaction was used to synthesize dimethyl amino(pyrene-1-yl)methylphosphonates, indicating the versatility of phosphonates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related phosphonate compounds have been studied using various analytical techniques. Thermal characterization of 4-fluorobenzyltriphenylphosphonium chloride revealed its decomposition kinetics and estimated stability at room temperature . The specific heat capacity and change in enthalpy were calculated using DSC analysis . The radiosynthesis of fluorobenzyl triarylphosphonium ions provided information on their radiochemical yield and specific radioactivity, which are important parameters for potential applications in imaging .

Applications De Recherche Scientifique

Radiosynthesis Applications

Dimethyl (4-fluorobenzyl)phosphonate is utilized in the synthesis of radio-labelled compounds for imaging studies. For instance, the synthesis of 3-[18F]fluoropropyl-, 4-[18F]fluorobenzyl-triphenylphosphonium, and 4-[18F]fluorobenzyltris-4-dimethylaminophenylphosphonium cations, derived from no carrier added (nca) [18F]fluoride, demonstrates the compound's relevance in nuclear medicine and imaging technologies (Ravert, Madar, & Dannals, 2004).

Synthesis and Structure of Complexes

The compound plays a significant role in the formation of complex structures. For example, the reaction of (4-fluorobenzyl)triphenylphosphonium chloride with ruthenium(III) chloride hydrate produces complex compounds, which are studied for their structural characteristics using techniques like NMR spectroscopy and X-ray diffraction (Sharutin, Sharutina, Senchurin, & Kodess, 2017).

Antimicrobial Properties

Research on 3-phosphonic derivatives of chromone, synthesized from dimethyl (4-fluorobenzyl)phosphonate, has shown potential antimicrobial properties against various bacterial strains. This highlights its potential utility in developing new antimicrobial agents (Budzisz, Nawrot, & Małecka, 2001).

Synthesis of Phosphonates with Therapeutic Potential

In the field of medicinal chemistry, dimethyl (4-fluorobenzyl)phosphonate is used to synthesize compounds with potential therapeutic applications. For instance, a series of substituted phosphonates containing thiazolidinedione moiety has been synthesized, showing potential anti-diabetic activity (Sujatha et al., 2020).

Bioactivity in Fluorine Compounds

The compound is instrumental in synthesizing fluorine compounds containing isoxazolylamino and phosphonate groups. These synthesized compounds have been found to exhibit moderate anticancer activity in vitro (Song et al., 2005).

Adhesive and Anticorrosive Properties

In materials science, the compound contributes to enhancing adhesive and anticorrosive properties. For instance, blending statistical phosphonated copolymers with poly(vinylidene fluoride) (PVDF) using dimethyl (4-fluorobenzyl)phosphonate improves the adhesive and anticorrosive properties of fluoropolymers (Bressy-Brondino, Boutevin, Hervaud, & Gaboyard, 2002).

Safety And Hazards

The safety data sheet for a similar compound, Dimethyl methylphosphonate, indicates that it is combustible and may cause an allergic skin reaction . It is also suspected of causing genetic defects . It is recommended to obtain special instructions before use, avoid breathing mist or vapors, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRXOCSAKCSLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (4-fluorobenzyl)phosphonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)

![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)